molecular formula C20H15F6N3O4 B12398415 Antimycobacterial agent-6

Antimycobacterial agent-6

Cat. No.: B12398415
M. Wt: 475.3 g/mol
InChI Key: JOWRMUWMWOOWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimycobacterial agent-6 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial growth and replication, offering a potential solution to the growing problem of drug-resistant tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-6 involves a multi-step process. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing spiroquinoxaline-1,2,4-oxadiazoles . This approach avoids standard heating and column chromatography, resulting in high yields and shorter reaction times.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The use of ultrasound irradiation in industrial settings helps to enhance reaction efficiency and reduce production costs. The compounds are then purified and characterized using standard techniques such as chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Antimycobacterial agent-6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced forms of the original compound.

Scientific Research Applications

Antimycobacterial agent-6 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying cycloaddition reactions and other chemical transformations.

    Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species.

    Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis and other mycobacterial infections.

    Industry: Utilized in the development of new antimycobacterial drugs and formulations.

Mechanism of Action

The mechanism of action of antimycobacterial agent-6 involves the inhibition of key enzymes and pathways essential for mycobacterial survival. This compound targets the mycobacterial cell wall synthesis, disrupting the formation of essential components like arabinogalactan and peptidoglycan . By inhibiting these pathways, this compound effectively kills or inhibits the growth of mycobacteria.

Comparison with Similar Compounds

Uniqueness: Antimycobacterial agent-6 is unique in its dual action of inhibiting both cell wall synthesis and other essential pathways, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis. Its ability to act synergistically with other antituberculosis drugs further enhances its therapeutic potential .

Properties

Molecular Formula

C20H15F6N3O4

Molecular Weight

475.3 g/mol

IUPAC Name

8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31)

InChI Key

JOWRMUWMWOOWSI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.